Homophthalic anhydride
Overview
Description
Homophthalic anhydride, also known as 1H-2-Benzopyran-1,3(4H)-dione, is an organic compound with the molecular formula C₉H₆O₃. It is a cyclic anhydride derived from homophthalic acid and is known for its reactivity and versatility in organic synthesis. The compound is characterized by its white crystalline appearance and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Homophthalic anhydride primarily targets compounds containing carbon-oxygen or carbon-nitrogen double bonds . It is widely used in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Mode of Action
The mode of action of this compound involves the formation of a substituted or condensed pyrone or pyridone ring . This is achieved through reactions with compounds containing carbon-oxygen or carbon-nitrogen double bonds . The keto-enol tautomerisation in this compound is also a significant process, with the keto form being the most stable form in the ground state and the enol form being the most stable in the excited state .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of heterocyclic compounds . The compound undergoes keto-enol tautomerisation, a fundamental process in nature that helps explain various photophysical, photobiological, and photochemical changes occurring in different environments .
Result of Action
The result of this compound’s action is the formation of compounds with a substituted or condensed pyrone or pyridone ring . These compounds are significant in the synthesis of heterocyclic compounds . In addition, the keto-enol tautomerisation process in this compound indicates an excited state intramolecular proton transfer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the keto-enol tautomerisation process is affected by the electronic states of the compound . Furthermore, the synthesis of this compound involves heating with acetyl chloride or acetic anhydride , suggesting that temperature is a crucial factor in its action.
Biochemical Analysis
Biochemical Properties
Homophthalic anhydride plays a significant role in biochemical reactions due to its reactive anhydride functional group. This group readily undergoes nucleophilic addition reactions with biomolecules such as amino acids, peptides, and proteins. For instance, this compound can react with lysine residues in proteins, forming stable amide bonds. This interaction can alter the protein’s structure and function, potentially affecting enzymatic activity and protein-protein interactions .
Cellular Effects
This compound influences various cellular processes by interacting with cellular proteins and enzymes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. By altering the activity of these enzymes, this compound can impact the cellular redox state and influence cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent adducts with nucleophilic amino acid residues in proteins, leading to changes in protein conformation and function. Additionally, this compound can inhibit or activate enzymes by modifying their active sites. For example, it can inhibit the activity of proteases by forming covalent bonds with catalytic residues, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of water, forming homophthalic acid. This hydrolysis can affect its reactivity and interactions with biomolecules. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. These adverse effects are likely due to the excessive covalent modification of cellular proteins and disruption of critical biochemical pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by hydrolysis to form homophthalic acid, which can further participate in metabolic reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound can be influenced by its chemical properties, such as lipophilicity and reactivity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can localize to the endoplasmic reticulum, where it interacts with proteins involved in protein folding and quality control. Additionally, this compound can be found in the nucleus, where it may influence gene expression by modifying transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homophthalic anhydride can be synthesized from homophthalic acid. One common method involves the dehydration of homophthalic acid using acetic anhydride. The reaction is typically carried out under reflux conditions for about two hours. The resulting mixture is then cooled, and the solid this compound is collected by filtration .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of indene using potassium dichromate and sulfuric acid. The process includes several steps such as the addition of indene to a warm solution of potassium dichromate and sulfuric acid, followed by cooling and crystallization to obtain homophthalic acid. The acid is then converted to its anhydride form by heating with acetic anhydride .
Chemical Reactions Analysis
Types of Reactions: Homophthalic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form homophthalic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or aldehyde forms.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Homophthalic acid.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Homophthalic anhydride has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Phthalic anhydride
- Succinic anhydride
- Maleic anhydride
- Glutaric anhydride
Homophthalic anhydride stands out due to its unique reactivity and versatility in forming various heterocyclic compounds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4H-isochromene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHSBAVQPIRVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220569 | |
Record name | Homophthalic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-59-3 | |
Record name | Homophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homophthalic acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isochromandione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isochromandione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Homophthalic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoglutaric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HOMOPHTHALIC ACID ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ8M2RM8MF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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